molecular formula C10H11F2NO2 B13504194 Methyl (R)-3-amino-3-(2,5-difluorophenyl)propanoate

Methyl (R)-3-amino-3-(2,5-difluorophenyl)propanoate

Cat. No.: B13504194
M. Wt: 215.20 g/mol
InChI Key: FTQZNNDAOZOSBO-SECBINFHSA-N
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Description

Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate is a chemical compound with significant interest in various scientific fields

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 2,5-difluorobenzaldehyde and methylamine.

    Formation of Intermediate: The aldehyde group of 2,5-difluorobenzaldehyde is first converted to a corresponding alcohol through reduction.

    Amination: The alcohol is then subjected to amination using methylamine under controlled conditions to form the desired amino compound.

    Esterification: Finally, the amino compound undergoes esterification with methanol to yield methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives or imines.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The presence of the amino group and fluorine atoms enhances its binding affinity and specificity. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(2,5-difluorophenyl)propanoate: A closely related compound with similar structural features.

    MK-0731: A kinesin spindle protein inhibitor with a similar phenyl ring structure.

    2,5-Difluorophenyl derivatives: Various compounds with the 2,5-difluorophenyl moiety.

Uniqueness

Methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and two fluorine atoms on the phenyl ring. This combination of features imparts distinct chemical and biological properties, making it valuable for research and industrial applications.

Properties

Molecular Formula

C10H11F2NO2

Molecular Weight

215.20 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(2,5-difluorophenyl)propanoate

InChI

InChI=1S/C10H11F2NO2/c1-15-10(14)5-9(13)7-4-6(11)2-3-8(7)12/h2-4,9H,5,13H2,1H3/t9-/m1/s1

InChI Key

FTQZNNDAOZOSBO-SECBINFHSA-N

Isomeric SMILES

COC(=O)C[C@H](C1=C(C=CC(=C1)F)F)N

Canonical SMILES

COC(=O)CC(C1=C(C=CC(=C1)F)F)N

Origin of Product

United States

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